REACTION_CXSMILES
|
[CH3:1][C:2]1[S:26][C:5]2=[N:6][C:7]([CH3:25])=[C:8]([CH:17]([CH2:22][CH2:23][CH3:24])[C:18]([O:20]C)=[O:19])[C:9]([C:10]3[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=3)=[C:4]2[CH:3]=1.[OH-].[Na+]>CO.C(O)C>[CH3:1][C:2]1[S:26][C:5]2=[N:6][C:7]([CH3:25])=[C:8]([CH:17]([CH2:22][CH2:23][CH3:24])[C:18]([OH:20])=[O:19])[C:9]([C:10]3[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=3)=[C:4]2[CH:3]=1 |f:1.2|
|
Name
|
methyl 2-(2,6-dimethyl-4-p-tolylthieno[2,3-b]pyridin-5-yl)pentanoate
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Quantity
|
0.135 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=NC(=C(C2C2=CC=C(C=C2)C)C(C(=O)OC)CCC)C)S1
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Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4.5 h
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Duration
|
4.5 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from a mixture of ethyl acetate/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C(=NC(=C(C2C2=CC=C(C=C2)C)C(C(=O)O)CCC)C)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.107 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |